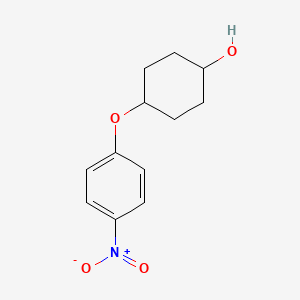

4-(4-Nitrophenoxy)cyclohexan-1-ol

Description

Contextualization within Nitroaromatic and Cyclohexanol (B46403) Chemistry

4-(4-Nitrophenoxy)cyclohexan-1-ol is a hybrid structure that falls at the intersection of nitroaromatic and cyclohexanol chemistry. Nitroaromatic compounds, characterized by one or more nitro groups (-NO₂) attached to an aromatic ring, are a significant class of industrial chemicals. nih.gov The strong electron-withdrawing nature of the nitro group imparts unique reactivity to the aromatic ring, making these compounds valuable precursors in the synthesis of dyes, polymers, and pharmaceuticals. nih.gov

Simultaneously, the cyclohexanol moiety is a common structural motif in natural products and synthetic molecules. Cyclohexanol derivatives are foundational in stereochemical studies and are used as intermediates in the synthesis of various complex organic structures. asianpubs.orgnih.gov The presence of a hydroxyl group on the cyclohexane (B81311) ring provides a reactive site for a wide array of chemical transformations. The fusion of these two chemical domains in one molecule provides a platform for diverse synthetic manipulations.

Significance of the 4-Nitrophenoxy Moiety in Synthetic Chemistry

The 4-nitrophenoxy group is of particular importance in organic synthesis. The nitro group, being strongly electron-withdrawing, significantly influences the reactivity of the attached phenoxy ring. wikipedia.org This electronic effect makes the 4-nitrophenoxide an excellent leaving group in nucleophilic aromatic substitution reactions.

Furthermore, the 4-nitrophenol (B140041) portion of the molecule is a well-known precursor in various industrial syntheses, including the production of paracetamol and other fine chemicals. wikipedia.org In laboratory settings, 4-nitrophenyl esters are frequently used as activated esters in peptide synthesis to facilitate the formation of amide bonds. wikipedia.org The release of the yellow-colored 4-nitrophenolate (B89219) ion upon cleavage is often used as a spectrophotometric marker to monitor the progress of enzymatic reactions. wikipedia.org

Overview of Research Trajectories for Cyclohexanol Derivatives

Research involving cyclohexanol derivatives is extensive and varied. A primary focus is their use as building blocks in the synthesis of new chemical entities with potential biological activity. asianpubs.org Studies have explored the synthesis and stereochemistry of novel cyclohexanol derivatives to screen for anticancer and antimicrobial properties. asianpubs.org The stereochemistry of the hydroxyl group and other substituents on the cyclohexane ring is often crucial for biological efficacy.

Another significant area of research is in materials science, where cyclohexanol derivatives can be precursors to liquid crystals and polymers. The rigid cyclohexyl core combined with various functional groups allows for the design of molecules with specific physical properties. Additionally, cyclohexanol derivatives are utilized in mechanistic studies and as substrates in enzymatic reactions, such as with liver alcohol dehydrogenase, to probe the active sites of enzymes. nih.gov The development of new synthetic methodologies frequently employs cyclohexanol systems to test the scope and limitations of novel reactions.

Physicochemical Properties

The properties of this compound are derived from its constituent parts.

| Property | Value |

| Molecular Formula | C₁₂H₁₅NO₄ |

| Molecular Weight | 237.25 g/mol |

| Appearance | Expected to be a crystalline solid |

| Solubility | Likely soluble in polar organic solvents like DMSO, DMF, and alcohols; limited solubility in water. |

Note: Experimental data for this specific compound is not widely published. Values are based on its chemical structure and data from analogous compounds.

Synthesis and Reactivity

Synthetic Pathways: The most common method for synthesizing aryl ethers like this compound is the Williamson ether synthesis. This reaction would involve the nucleophilic substitution of a halide on the cyclohexane ring by the 4-nitrophenoxide ion.

A typical route involves:

Precursors: 4-Nitrophenol and a suitable 4-halocyclohexan-1-ol (e.g., 4-bromocyclohexan-1-ol) or a cyclohexanol derivative with a good leaving group at the 4-position. An alternative precursor for the cyclohexane part could be cyclohexan-1,4-diol. chemspider.com

Reagents: A base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is used to deprotonate the 4-nitrophenol, forming the highly nucleophilic phenoxide.

Conditions: The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724).

Key Chemical Reactions: The molecule offers three primary sites for chemical reactions:

The Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents, such as hydrogen gas with a palladium catalyst (H₂/Pd), tin(II) chloride (SnCl₂), or sodium dithionite (B78146) (Na₂S₂O₄). This transformation is fundamental for converting the molecule into a precursor for dyes, pharmaceuticals, or for further functionalization.

The Hydroxyl Group: The secondary alcohol on the cyclohexane ring can undergo oxidation to form the corresponding ketone, 4-(4-nitrophenoxy)cyclohexan-1-one. It can also be esterified or etherified to introduce new functional groups.

The Ether Linkage: While generally stable, the ether bond can be cleaved under harsh conditions, such as with strong acids like hydrobromic acid (HBr).

Spectroscopic Analysis

The structure of this compound can be unequivocally confirmed through standard spectroscopic techniques:

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons of the nitrophenyl group (typically two doublets in the downfield region), signals for the protons on the cyclohexane ring (in the aliphatic region), and a signal for the hydroxyl proton.

¹³C NMR: The carbon NMR spectrum would display distinct peaks for the six carbons of the cyclohexane ring and the six carbons of the aromatic ring, with the carbon bearing the nitro group being significantly deshielded.

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the alcohol (a broad peak around 3300-3500 cm⁻¹), strong asymmetric and symmetric stretches for the N-O bonds of the nitro group (around 1520 cm⁻¹ and 1340 cm⁻¹), and C-O stretching for the ether and alcohol groups.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 237.10), along with fragmentation patterns characteristic of the loss of water, the nitro group, or cleavage of the ether linkage.

Structure

3D Structure

Properties

CAS No. |

64935-36-0 |

|---|---|

Molecular Formula |

C12H15NO4 |

Molecular Weight |

237.25 g/mol |

IUPAC Name |

4-(4-nitrophenoxy)cyclohexan-1-ol |

InChI |

InChI=1S/C12H15NO4/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-2,5-6,10,12,14H,3-4,7-8H2 |

InChI Key |

NOOUELFGSLSVPS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1O)OC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 4 4 Nitrophenoxy Cyclohexan 1 Ol and Its Core Precursors

Strategies for the Formation of the Phenoxy Ether Linkage

The crucial step in the synthesis of 4-(4-nitrophenoxy)cyclohexan-1-ol is the formation of the aryl-oxygen bond. This is typically achieved through nucleophilic aromatic substitution, a cornerstone reaction in organic chemistry.

Nucleophilic Aromatic Substitution Approaches on Halonitrobenzenes

Nucleophilic aromatic substitution (SNAr) is a primary method for constructing the ether linkage in this compound. wikipedia.orgmasterorganicchemistry.com This reaction involves the attack of a nucleophile on an aromatic ring that is activated by electron-withdrawing groups, leading to the displacement of a leaving group, typically a halide. wikipedia.orgmasterorganicchemistry.com The presence of a nitro group, particularly in the ortho or para position to the leaving group, significantly activates the aromatic ring towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.comlibretexts.orgpressbooks.pub This activation is due to the ability of the nitro group to stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. wikipedia.orgpressbooks.pub

The synthesis of this compound can be achieved by reacting a suitable halonitrobenzene, such as 4-fluoronitrobenzene or 4-chloronitrobenzene, with a cyclohexanol (B46403) derivative. researchgate.netresearchgate.net In a typical procedure, 1,4-cyclohexanediol (B33098) serves as the phenolic cyclohexanol intermediate. The reaction proceeds via a nucleophilic aromatic substitution mechanism where the hydroxyl group of the cyclohexanediol acts as the nucleophile, attacking the electron-deficient carbon atom of the halonitrobenzene and displacing the halide ion.

The reactivity of the halonitrobenzene is a key factor. Aryl fluorides are often excellent electrophiles in SNAr reactions due to the high electronegativity of fluorine, which makes the attached carbon highly electrophilic. youtube.com While traditionally considered poor leaving groups in SN1 and SN2 reactions, fluorides are effective in SNAr because C-F bond cleavage is not the rate-limiting step. masterorganicchemistry.com

The efficiency of the nucleophilic aromatic substitution can be enhanced by optimizing the reaction conditions and employing suitable catalyst systems. While many SNAr reactions proceed without a catalyst, particularly with highly activated substrates, the use of a base is essential to deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity. Common bases used for this purpose include potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH). libretexts.orgpressbooks.pub

The choice of solvent is also critical. Polar, high-boiling point solvents such as N-methylpyrrolidone (NMP), nitrobenzene (B124822), and dimethylformamide (DMF) are often employed in traditional Ullmann-type reactions, which are related to SNAr. wikipedia.org For the reaction between halonitrobenzenes and cyclohexanol derivatives, the conditions can sometimes be milder. The reaction temperature can significantly influence the reaction rate, with higher temperatures generally leading to faster reactions. However, this must be balanced against the potential for side reactions.

Recent advancements have focused on developing more environmentally friendly and efficient catalytic systems. For instance, the use of phase-transfer catalysts can facilitate the reaction between an aqueous phase containing the deprotonated nucleophile and an organic phase containing the aryl halide.

Alternative Coupling Reactions for Aryl-Oxygen Bond Formation

While nucleophilic aromatic substitution is the most common method, alternative strategies for forming the aryl-oxygen bond exist. The Ullmann condensation, a copper-promoted reaction, provides a classic alternative for synthesizing aryl ethers. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst at elevated temperatures. wikipedia.org

The traditional Ullmann ether synthesis often requires stoichiometric amounts of copper and harsh reaction conditions. wikipedia.org However, modern variations utilize soluble copper catalysts supported by ligands such as diamines and acetylacetonate, which can lead to improved yields and milder reaction conditions. wikipedia.org The mechanism of the Ullmann reaction is thought to involve the formation of a copper(I) alkoxide, which then reacts with the aryl halide. wikipedia.org The reactivity of aryl halides in Ullmann reactions generally follows the trend I > Br > Cl. mdpi.com

Synthesis of the Cyclohexanol Scaffold

The cyclohexanol portion of this compound is derived from readily available precursors, often involving the functionalization of a cyclohexanone (B45756) intermediate.

Routes to Substituted Cyclohexanones as Precursors

4-Hydroxycyclohexanone is a key precursor for the synthesis of the cyclohexanol scaffold. chemicalbook.comscbt.comsigmaaldrich.comnih.govchemicalbook.com There are several established routes to this intermediate. One common method involves the oxidation of 1,4-cyclohexanediol. chemicalbook.com A high-yielding synthesis (91%) has been reported using cerium (IV) ammonium (B1175870) nitrate (B79036) and sodium bromate (B103136) in a mixture of acetonitrile (B52724) and water at reflux. chemicalbook.com

Another approach starts from 1,4-dioxaspiro[4.5]decan-8-one, which is reduced with sodium borohydride (B1222165) followed by deprotection to yield 4-hydroxycyclohexanone. chemicalbook.com Additionally, methods for preparing various 4-substituted cyclohexanones have been developed, including the oxidation of 4-substituted cyclohexanols using oxygen as an environmentally friendly oxidant. google.com For instance, 4-isopropoxycyclohexanone (B1319493) can be obtained from 4-isopropoxycyclohexanol in high yield using a specific catalyst system. google.com

The synthesis of optically active 4-substituted 2-cyclohexenones has also been explored through intramolecular aldol (B89426) condensation reactions. nih.gov While not directly leading to 4-hydroxycyclohexanone, these methods highlight the diverse strategies available for constructing substituted cyclohexanone rings.

Table 1: Synthetic Methods for 4-Hydroxycyclohexanone

| Starting Material | Reagents | Product | Yield | Reference |

| 1,4-Cyclohexanediol | Cerium (IV) ammonium nitrate, sodium bromate | 4-Hydroxycyclohexanone | 91% | chemicalbook.com |

| 1,4-Dioxaspiro[4.5]decan-8-one | Sodium borohydride, then deprotection | 4-Hydroxycyclohexanone | - | chemicalbook.com |

| 4-Isopropoxycyclohexanol | Oxygen, catalyst | 4-Isopropoxycyclohexanone | 94.7% | google.com |

| 4-Substituted Phenol | Hydrogenation, then oxidation | 4-Substituted Cyclohexanone | High | google.com |

Reduction Methodologies for Cyclohexanone to Cyclohexanol

The conversion of cyclohexanone to cyclohexanol is a fundamental reduction reaction in organic synthesis. This transformation can be achieved through various methods, including catalytic hydrogenation and the use of reducing agents.

Commonly employed reducing agents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). brainly.com The reaction with sodium borohydride is typically conducted in a solvent such as methanol (B129727) or ethanol. brainly.com The process involves the transfer of hydride ions from the reducing agent to the carbonyl carbon of cyclohexanone, resulting in the formation of the hydroxyl group of cyclohexanol. brainly.com The reaction mixture is often stirred for several hours at room temperature or heated under reflux to ensure completion. brainly.com Following the reduction, a workup with a dilute acid is necessary to neutralize any excess reducing agent. brainly.com

An alternative approach involves catalytic hydrogenation, where hydrogen gas is used in the presence of a catalyst, such as Raney nickel or ruthenium oxide. This method is utilized in a three-step synthesis of 1,4-bis(dicyanomethylene)cyclohexane (B74546) starting from hydroquinone (B1673460), where the initial step is the hydrogenation of hydroquinone to 1,4-cyclohexanediol. google.com

A method for the reduction of cyclohexanone to cyclohexanol in an aqueous alkaline solution has also been described, noted for being less time-consuming and using smaller quantities of alkaline solution and ether. acs.org

Stereoselective Synthesis and Diastereomer Separation in Cyclohexanol Systems

The synthesis of substituted cyclohexanol systems often leads to the formation of diastereomers, necessitating stereoselective synthetic methods or efficient separation techniques. The stereochemistry of the hydroxyl group, whether it is in an axial or equatorial position on the cyclohexane (B81311) ring, can significantly influence the properties and reactivity of the molecule.

Enantioselective synthesis of specific cyclohexenol (B1201834) derivatives has been achieved through chemoenzymatic methods. For example, both enantiomers of 4-hydroxycyclohex-2-en-1-one can be synthesized from 3-methoxycyclohex-2-en-1-one. This process involves a manganese(III) acetate-mediated acetoxylation followed by an enzyme-mediated hydrolysis, yielding products with high enantiomeric excesses. researchgate.net

Furthermore, asymmetric transformations using chiral lithium amides have been employed for the deprotonation of prochiral cyclic ketones, providing access to non-racemic 4-substituted cyclohex-2-en-1-ones. researchgate.net Another approach involves the stereoselective reduction of ketosulfoxides, which serves as a key step in the asymmetric syntheses of both enantiomers of 4-hydroxy-2-cyclohexenone and its derivatives. researchgate.net

In instances where stereoselective synthesis is not employed, the separation of diastereomers is crucial. Chromatographic techniques are often utilized for this purpose, taking advantage of the different physical properties of the diastereomers.

Integration of the Nitro Group into the Synthetic Pathway

The nitro group is a critical functional group in the synthesis of this compound, imparting specific electronic properties to the aromatic ring.

Introduction of the Nitro Group on Aromatic Rings

The most common method for introducing a nitro group onto an aromatic ring is through electrophilic aromatic substitution, specifically nitration. wikipedia.orgyoutube.com This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. wikipedia.orgbritannica.com This combination generates the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the electron-rich aromatic ring. youtube.com

The reaction conditions, such as temperature, can be controlled to influence the degree of nitration. For many aromatic compounds, the reaction proceeds at temperatures of 100°C or lower. britannica.com The nitro group is a strong electron-withdrawing group and deactivates the aromatic ring towards further electrophilic substitution. britannica.comcsbsju.edu

Transformations Involving Nitro-Substituted Precursors

Nitro-substituted aromatic compounds are versatile intermediates in organic synthesis. nih.govchempedia.info The nitro group can be transformed into a variety of other functional groups, with its reduction to an amino group being one of the most important reactions. wikipedia.orgmdpi-res.com This reduction can be achieved using a wide range of reducing agents and conditions. britannica.com For instance, reduction under acidic conditions typically yields an amine, while neutral conditions may produce a hydroxylamine (B1172632), and alkaline conditions can lead to the formation of azo or azoxy compounds. britannica.com

The strong electron-withdrawing nature of the nitro group facilitates nucleophilic aromatic substitution (SNAAr) reactions. wikipedia.org This reactivity is key in the synthesis of compounds like this compound, where an alcohol or its corresponding alkoxide displaces a leaving group (such as a halogen) on the nitro-substituted aromatic ring. An example of a similar synthesis is the Williamson etherification of 1,6-hexanediol (B165255) with p-nitrochlorobenzene to produce 6-(4-nitrophenoxy)hexanol. nih.gov

Synthetic Yield and Efficiency Considerations in the Preparation of this compound Analogs

In the synthesis of edaravone (B1671096) analogs, 4-aminopyrazol-5-ols were synthesized by the reduction of 4-hydroxyiminopyrazolones. nih.gov The choice of reducing agent and reaction conditions was found to be crucial for the success of the synthesis, with tin(II) chloride in concentrated HCl being effective for most analogs, while catalytic hydrogenation was necessary for others. nih.gov

Derivatization Strategies and Chemical Transformations of 4 4 Nitrophenoxy Cyclohexan 1 Ol

Modifications of the Hydroxyl Group

The hydroxyl group on the cyclohexyl ring is a primary site for chemical modification, allowing for the introduction of various functional groups through esterification, etherification, and oxidation reactions.

Esterification and Etherification Reactions

Esterification of the hydroxyl group can be achieved by reacting 4-(4-nitrophenoxy)cyclohexan-1-ol with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, typically in the presence of an acid catalyst. researchgate.net This reaction introduces an ester functionality, which can alter the compound's polarity and biological activity. Similarly, etherification, the formation of an ether linkage, can be accomplished by reacting the alcohol with alkyl halides or other suitable electrophiles under basic conditions. These reactions are fundamental in synthetic organic chemistry for creating a wide array of derivatives.

Oxidation to Ketones and Other Carbonyl Compounds

The secondary alcohol of this compound can be oxidized to the corresponding ketone, 4-(4-nitrophenoxy)cyclohexanone. chemguide.co.ukyoutube.com This transformation is a common and crucial reaction in organic synthesis. youtube.comyoutube.com A variety of oxidizing agents can be employed for this purpose, ranging from chromium-based reagents like chromic acid (formed from chromium trioxide in sulfuric acid and acetone, also known as the Jones reagent) and pyridinium (B92312) chlorochromate (PCC), to other methods like Swern oxidation. youtube.comyoutube.com

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or reagents from the chromic acid family, are effective for this conversion. chemguide.co.ukyoutube.com PCC is a milder alternative that can also accomplish the oxidation of secondary alcohols to ketones. youtube.com The choice of reagent can be critical to avoid unwanted side reactions, especially when other sensitive functional groups are present in the molecule. The resulting ketone provides a new reactive site for further derivatization, such as the formation of imines or other carbonyl-related chemistry.

Transformations of the Nitro Group

The nitro group on the phenyl ring represents another key site for chemical modification, primarily through reduction to an amino group, which can then undergo a variety of subsequent reactions.

Reduction to Amine Derivatives

The reduction of the aromatic nitro group to a primary amine is a well-established and significant transformation in organic synthesis. masterorganicchemistry.comwikipedia.org This conversion dramatically alters the electronic properties of the aromatic ring, changing the substituent from a strongly deactivating, meta-directing group to a strongly activating, ortho-, para-directing group. masterorganicchemistry.com Several methods are available to achieve this reduction.

Commonly used methods include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C), platinum, or Raney nickel. masterorganicchemistry.comwikipedia.org Another widely used approach involves the use of metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl). masterorganicchemistry.com For instance, the reduction of a nitro group can be achieved using tin and hydrochloric acid. scispace.com The resulting amine, 4-(4-aminophenoxy)cyclohexan-1-ol, is a versatile intermediate for further functionalization.

| Precursor | Product | Reagents and Conditions |

| Aromatic Nitro Compound | Aromatic Amine | Catalytic Hydrogenation (H2, Pd/C, Pt, or Raney Ni) |

| Aromatic Nitro Compound | Aromatic Amine | Metal in Acid (Fe, Sn, or Zn with HCl) |

| 4-Nitroacetophenone | 4-Aminoacetophenone | Sn/HCl |

Further Reactions of the Amino Group, such as Amide Coupling and Schiff Base Formation

The newly formed amino group in 4-(4-aminophenoxy)cyclohexan-1-ol opens up a plethora of possibilities for further derivatization, including amide bond formation and the synthesis of Schiff bases.

Amide Coupling: The amino group can readily react with carboxylic acids or their activated derivatives to form amide bonds. luxembourg-bio.comresearchgate.net This reaction, often facilitated by coupling reagents, is one of the most frequently used transformations in the synthesis of pharmaceuticals and other complex organic molecules. researchgate.netunimi.it A variety of coupling agents can be used, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and various phosphonium (B103445) or uronium salts. luxembourg-bio.comnih.gov The choice of coupling agent and reaction conditions can be optimized to achieve high yields and minimize side reactions. researchgate.net

Schiff Base Formation: The primary amine can also undergo condensation with aldehydes or ketones to form imines, commonly known as Schiff bases. researchgate.netwjpsonline.comscispace.com This reaction is typically reversible and may be catalyzed by either acid or base. scispace.comnih.gov The formation of the azomethine group (-C=N-) in Schiff bases introduces a new functional and structural element, which has been explored for various applications, including the synthesis of biologically active compounds. researchgate.netscience.gov

| Reactants | Product Type | Key Features |

| Primary Amine + Carboxylic Acid (or derivative) | Amide | Formation of a C(O)-N bond, often requires coupling agents. luxembourg-bio.comresearchgate.net |

| Primary Amine + Aldehyde or Ketone | Schiff Base (Imine) | Formation of a C=N bond, reversible reaction. researchgate.netscispace.com |

Derivatization of the Cyclohexyl Ring System

Beyond modifications of the hydroxyl and nitro groups, the cyclohexyl ring itself can be a target for derivatization. While direct functionalization of the saturated ring can be challenging, reactions involving the existing functional groups can lead to derivatives with modified ring structures. For instance, elimination reactions involving the hydroxyl group could introduce a double bond within the ring, creating an alkene that can undergo further addition reactions. Additionally, reactions that proceed through radical intermediates could potentially lead to substitution on the cyclohexyl ring. However, such transformations are often less specific and can lead to a mixture of products. More controlled derivatization of the cyclohexyl ring would typically involve more complex, multi-step synthetic sequences, potentially starting from a different cyclohexyl precursor with pre-existing functional groups that can be manipulated. Examples of related cyclohexyl compounds include 4-phenylcyclohexanol (B47007) nih.gov, 4-chlorocyclohexanol (B1345108) nih.gov, and 1,4-cyclohexanedione (B43130) orgsyn.org.

No Publicly Available Research Found on the Chemical Transformations of this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific information is publicly available regarding the derivatization strategies, chemical transformations, or synthesis of complex structures involving the chemical compound this compound.

This includes a lack of data on the introduction of additional substituents, potential ring opening or closing reactions, and its use as a scaffold for creating complex polycyclic or conjugated molecules.

The absence of a registered CAS (Chemical Abstracts Service) number for this compound further suggests that this compound is not a commercially available reagent and has not been the subject of significant published research.

While general chemical principles can be applied to predict the reactivity of its constituent functional groups—the secondary alcohol on the cyclohexane (B81311) ring, the ether linkage, and the nitro group on the phenyl ring—no studies have specifically documented these reactions for this particular molecule. For instance, the hydroxyl group could theoretically undergo oxidation, esterification, or etherification. The nitro group could potentially be reduced to an amine, which would then open up further avenues for derivatization. However, without experimental data, any discussion of such transformations remains purely speculative.

Similarly, while related compounds containing nitrophenoxy or cyclohexanol (B46403) moieties have been utilized in various synthetic applications, such as the formation of polymers or other complex organic structures, there is no evidence to suggest that this compound has been employed in a similar capacity.

Therefore, the detailed exploration of the derivatization and synthetic applications of this compound, as outlined in the requested article structure, cannot be fulfilled based on the current body of scientific knowledge.

Structural Elucidation and Characterization Methodologies for 4 4 Nitrophenoxy Cyclohexan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive structural assignment of organic molecules. Through the analysis of ¹H and ¹³C nuclei, along with two-dimensional correlation techniques, a comprehensive picture of the molecular framework can be constructed.

¹H NMR Analysis of Proton Environments

Proton NMR (¹H NMR) spectroscopy provides invaluable information about the chemical environment of hydrogen atoms within a molecule. For 4-(4-nitrophenoxy)cyclohexan-1-ol, the ¹H NMR spectrum reveals distinct signals corresponding to the aromatic protons of the nitrophenoxy group and the aliphatic protons of the cyclohexanol (B46403) ring.

The aromatic region typically displays two doublets, characteristic of a para-substituted benzene (B151609) ring. The protons ortho to the nitro group are expected to resonate at a lower field (higher ppm) compared to those ortho to the ether linkage due to the strong electron-withdrawing nature of the nitro group.

The signals for the cyclohexyl protons are more complex due to the conformational flexibility of the ring and the presence of stereoisomers (cis and trans). The proton attached to the carbon bearing the hydroxyl group (CH-OH) and the proton attached to the carbon with the phenoxy group (CH-OAr) are of particular diagnostic importance. Their chemical shifts and coupling constants can help determine the relative stereochemistry of the substituents. In many cyclohexyl systems, the proton signals appear as multiplets in the upfield region of the spectrum. For instance, in related cyclohexene (B86901) structures, proton signals can be observed at various chemical shifts, indicating different electronic environments. docbrown.info

Table 1: Illustrative ¹H NMR Data for a Derivative, 2-nitro-1-(4-nitrophenyl)ethanol

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH (benzylic) | 5.47–5.44 | m | - |

| CH₂ | 4.59–4.50 | m | - |

| Aromatic | 7.12 | d | 8.4 |

| Aromatic | 7.39–7.37 | dd | 8.0 |

Note: This data is for a related nitro compound and serves as an example of typical shifts and multiplicities. rsc.org

¹³C NMR Analysis of Carbon Frameworks

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The aromatic carbons of the p-nitrophenoxy group exhibit signals in the downfield region (typically 110-165 ppm). The carbon attached to the nitro group and the carbon of the ether linkage are particularly deshielded. The signals for the cyclohexyl carbons appear in the upfield region. The carbons bearing the hydroxyl and phenoxy groups (C-OH and C-OAr) are deshielded relative to the other methylene (B1212753) carbons of the ring.

Table 2: Illustrative ¹³C NMR Data for a Derivative, 2-nitro-1-(4-nitrophenyl)ethanol

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O (nitro) | 161.66 |

| Aromatic C-N | 133.86 |

| Aromatic CH | 127.74, 116.14, 115.93 |

| CH-O | 70.32 |

Note: This data is for a related nitro compound and serves as an example of typical shifts. rsc.org

Two-Dimensional NMR Techniques for Connectivity and Proximity (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are powerful tools for establishing connectivity between atoms, which is crucial for unambiguous structural assignment. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through two or three bonds). wikipedia.orgsdsu.edu In the COSY spectrum of this compound, cross-peaks would be observed between adjacent protons on the cyclohexane (B81311) ring, helping to trace the spin systems and confirm the connectivity of the aliphatic chain. youtube.com It would also show correlations between the ortho and meta protons on the nitrophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This heteronuclear experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). wikipedia.orgsdsu.eduyoutube.com This is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals. For example, the proton signal for the CH-OH group will show a cross-peak with the corresponding C-OH carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.eduyoutube.comepfl.ch This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. epfl.ch For instance, the protons on the cyclohexane ring would show correlations to the carbons of the nitrophenyl ring through the ether linkage, and the aromatic protons would show correlations to the quaternary carbon attached to the nitro group.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. nih.gov

In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol. Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are expected around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. The C-O stretching vibrations for the ether and alcohol functionalities would appear in the 1250-1000 cm⁻¹ region. Aromatic C-H stretching is typically observed above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹.

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. nsf.gov Aromatic ring vibrations are often strong in Raman spectra. The symmetric stretch of the nitro group is also typically a strong Raman band.

Table 3: Typical IR Absorption Frequencies for Functional Groups in this compound and Related Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (alcohol) | Stretching | 3200-3600 (broad) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-2960 |

| NO₂ (nitro) | Asymmetric Stretching | ~1520 |

| NO₂ (nitro) | Symmetric Stretching | ~1340 |

| C-O (ether, alcohol) | Stretching | 1000-1250 |

Data compiled from general spectroscopic principles and data for related compounds. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is dominated by the chromophore of the p-nitrophenoxy group. An aqueous solution of 4-nitrophenol (B140041), a related compound, shows an absorption peak at 318 nm. researchgate.net Upon addition of a base, this peak shifts to 400 nm due to the formation of the 4-nitrophenolate (B89219) ion. researchgate.net The presence of the nitro group and the aromatic ring leads to characteristic π → π* and n → π* transitions. The exact position and intensity of the absorption maxima can be influenced by the solvent polarity. physchemres.org

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Transition | Expected λmax (nm) | Chromophore |

|---|---|---|

| π → π* | ~270-320 | Nitrophenyl group |

| n → π* | >320 | Nitro group |

Note: These are estimated values based on the p-nitrophenol chromophore. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would confirm the molecular weight of the compound.

High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can also be highly informative. Common fragmentation pathways could include the loss of a water molecule from the cyclohexanol ring, cleavage of the ether bond, and fragmentation of the nitro group. Analysis of these fragment ions helps to piece together the structure of the original molecule. For example, the mass spectrum of the related compound 4-phenylcyclohexanol (B47007) shows a top peak at m/z 104. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry is a critical tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. This technique allows for the calculation of the molecular formula with a high degree of confidence, distinguishing between compounds that may have the same nominal mass but different elemental compositions.

For this compound, with a chemical formula of C₁₂H₁₅NO₄, the expected exact mass can be calculated based on the monoisotopic masses of its constituent elements. The ability of HRMS to measure mass-to-charge ratios to several decimal places is crucial in confirming this composition. This level of precision is instrumental in differentiating the target compound from other potential isomeric or isobaric species.

The data obtained from an HRMS analysis is typically presented as a mass spectrum, with the most important piece of information being the measured mass of the molecular ion. This experimental value is then compared to the calculated theoretical mass.

Table 1: Theoretical and Expected HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₅NO₄ |

| Calculated Monoisotopic Mass | 237.0998 u |

| Expected Ion (ESI+) | [M+H]⁺ |

| Calculated m/z for [M+H]⁺ | 238.1076 |

| Expected Ion (ESI+) | [M+Na]⁺ |

| Calculated m/z for [M+Na]⁺ | 260.0895 |

Note: The expected m/z values are calculated based on the addition of a proton ([M+H]⁺) or a sodium ion ([M+Na]⁺), which are common adducts formed during electrospray ionization (ESI).

In a typical research setting, the experimentally determined m/z value from HRMS would be expected to be within a few parts per million (ppm) of the calculated value, providing strong evidence for the assigned elemental composition. This analytical method is a foundational step in the structural characterization of newly synthesized compounds like this compound and its derivatives.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single Crystal X-ray Diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. gmu.edu By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles, can be constructed. This technique also reveals the packing of molecules within the crystal lattice and the nature of intermolecular interactions. mdpi.com

For cyclic systems like the cyclohexane ring in this compound, SC-XRD provides definitive information about its conformation. Cyclohexane and its derivatives predominantly adopt a chair conformation to minimize angle and torsional strain. pressbooks.pub In the case of 4-substituted cyclohexanols, the substituents can occupy either axial or equatorial positions. The relative stability of these conformations is influenced by steric and electronic factors. gmu.edupressbooks.pub

For this compound, two diastereomers are possible: cis and trans. In the trans isomer, both the hydroxyl and the 4-nitrophenoxy groups can occupy equatorial positions, which is generally the most stable arrangement for bulky substituents as it minimizes unfavorable 1,3-diaxial interactions. In the cis isomer, one substituent would be axial and the other equatorial. SC-XRD analysis would unequivocally determine the actual conformation adopted in the solid state.

Table 2: Expected Conformational Parameters for trans-4-(4-Nitrophenoxy)cyclohexan-1-ol from SC-XRD

| Structural Feature | Expected Observation |

| Cyclohexane Ring Conformation | Chair |

| Hydroxyl Group Position | Equatorial |

| 4-Nitrophenoxy Group Position | Equatorial |

| Dihedral Angles (C-C-C-C) | Alternating around ±55° |

The precise bond lengths and angles determined by SC-XRD would also provide insight into any electronic effects of the substituents on the cyclohexane ring. For instance, the C-O bond length of the ether linkage and the C-O bond of the alcohol would be determined with high precision.

The arrangement of molecules in a crystal is governed by a variety of intermolecular forces, including hydrogen bonds, dipole-dipole interactions, and van der Waals forces. mdpi.com The presence of a hydroxyl group and a nitro group in this compound suggests the potential for significant intermolecular interactions that dictate the crystal packing. researchgate.net

The hydroxyl group is a strong hydrogen bond donor, while the oxygen atoms of the nitro group and the ether linkage are potential hydrogen bond acceptors. Therefore, it is highly probable that the crystal structure will feature a network of hydrogen bonds. For example, the hydroxyl group of one molecule could form a hydrogen bond with the nitro group of a neighboring molecule (O-H···O-N).

Table 3: Potential Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Expected Distance Range (Å) |

| Hydrogen Bonding | -OH | O (nitro) | 2.7 - 3.2 |

| Hydrogen Bonding | -OH | O (ether) | 2.8 - 3.3 |

| π-π Stacking | Nitrophenyl ring | Nitrophenyl ring | 3.3 - 3.8 (centroid-centroid) |

| C-H···O Interactions | C-H (cyclohexane/phenyl) | O (nitro/ether/hydroxyl) | 3.0 - 3.5 (C···O) |

Mechanistic Studies of Chemical Reactions Involving 4 4 Nitrophenoxy Cyclohexan 1 Ol Scaffolds

Exploration of Reaction Pathways and Transition States through Computational Modeling

Computational modeling is a powerful tool for elucidating the intricate details of reaction pathways and identifying the high-energy transition states that govern reaction rates. For reactions involving the 4-(4-nitrophenoxy)cyclohexan-1-ol scaffold, computational methods can be employed to map out the potential energy surface for various transformations.

For instance, in the context of nucleophilic aromatic substitution (SNAr) at the nitrophenyl ether linkage, computational studies can model the approach of a nucleophile, the formation of the Meisenheimer complex intermediate, and the subsequent departure of the cyclohexanolate leaving group. openstax.orglibretexts.org These models can predict the activation energies associated with each step and identify the rate-determining step. Key parameters that are often investigated include the charge distribution in the transition state and the geometric changes that occur along the reaction coordinate.

Similarly, for reactions at the cyclohexanol (B46403) hydroxyl group, such as oxidation or esterification, computational modeling can help to understand the mechanism. For example, in an oxidation reaction, modeling can illustrate the interaction with the oxidizing agent, the breaking of the C-H and O-H bonds, and the formation of the corresponding cyclohexanone (B45756). These studies provide a molecular-level understanding that is often difficult to obtain through experimental means alone.

Recent advancements in computational chemistry also allow for the investigation of concerted versus stepwise mechanisms. nih.gov For some SNAr reactions, evidence suggests that the reaction may proceed through a single, concerted transition state rather than a discrete Meisenheimer intermediate, particularly with good leaving groups. nih.gov Computational analysis, combined with kinetic isotope effect studies, can provide strong evidence for one pathway over the other. nih.gov

Table 1: Computational Methods in Mechanistic Studies

| Computational Technique | Application in this compound Reactions | Insights Gained |

| Density Functional Theory (DFT) | Calculation of ground state and transition state energies for SNAr and oxidation reactions. | Activation barriers, reaction thermodynamics, and geometric parameters of intermediates and transition states. |

| Ab initio methods | High-accuracy energy calculations for key points on the potential energy surface. | Refined understanding of electronic effects and reaction energetics. |

| Molecular Dynamics (MD) | Simulation of the molecule's behavior in a solvent environment. | Information on solvent effects, conformational changes, and diffusion of reactants. |

| Nudged Elastic Band (NEB) | Finding the minimum energy path between reactants and products. | Detailed visualization of the reaction coordinate and identification of transition state geometry. youtube.com |

Role of Catalysts and Reagents in Stereochemical Outcomes

The stereochemical outcome of reactions involving the this compound scaffold is highly dependent on the choice of catalysts and reagents. The cyclohexane (B81311) ring can exist in different conformations, and the substituents can adopt either axial or equatorial positions, leading to the possibility of cis and trans diastereomers.

In reactions such as the reduction of a ketone precursor to form the hydroxyl group of this compound, the stereoselectivity is a critical consideration. The use of bulky reducing agents, for example, will favor attack from the less sterically hindered face of the carbonyl group, leading to a preference for one diastereomer over the other.

Catalysts play a pivotal role in many transformations. For instance, in the catalytic reduction of the nitro group to an amino group, the choice of metal catalyst (e.g., palladium, platinum, or nickel) and support can influence the reaction rate and selectivity. Furthermore, in reactions involving the chiral centers of the cyclohexane ring, chiral catalysts or reagents can be employed to achieve enantioselective synthesis of a particular stereoisomer.

Solvent Effects on Reaction Kinetics and Thermodynamics

The solvent in which a reaction is conducted can have a profound effect on its kinetics and thermodynamics. For reactions involving the polar this compound molecule, the polarity of the solvent is a key factor.

In SNAr reactions, the formation of the negatively charged Meisenheimer complex is a key step. openstax.orglibretexts.org Polar aprotic solvents, such as DMSO or DMF, are generally effective at solvating this charged intermediate, thereby stabilizing it and accelerating the reaction rate. In contrast, nonpolar solvents would be less effective at stabilizing this intermediate, leading to a slower reaction.

For the reduction of the nitro group, the choice of solvent can also be critical. For example, studies on the reduction of 4-nitrophenol (B140041), a related compound, have shown that the reaction rate can be significantly influenced by the solvent medium. scispace.com The addition of alcohols to an aqueous reaction mixture has been observed to decrease the reaction rate, a phenomenon attributed in part to the higher solubility of oxygen in alcohols compared to water. scispace.com

The thermodynamics of a reaction, represented by the change in Gibbs free energy (ΔG), is also influenced by the solvent. The differential solvation of reactants, transition states, and products can shift the equilibrium position of a reaction.

Table 2: Solvent Effects on SNAr Reaction of a 4-Nitrophenoxy Derivative

| Solvent | Dielectric Constant (approx.) | Relative Rate |

| Methanol (B129727) | 33 | 1 |

| Ethanol | 24 | 0.3 |

| Acetone | 21 | 103 |

| Dimethylformamide (DMF) | 37 | 104 |

| Dimethyl sulfoxide (B87167) (DMSO) | 47 | 105 |

Note: The relative rates are illustrative and depend on the specific reactants and conditions.

Isomerization and Diastereoselectivity in Cyclohexane Systems

The cyclohexane ring in this compound is subject to conformational isomerization, primarily the chair-chair interconversion. The substituents (the hydroxyl group and the 4-nitrophenoxy group) can occupy either axial or equatorial positions. The relative stability of the resulting diastereomers (cis and trans) is determined by the steric and electronic interactions of these substituents.

Generally, substituents on a cyclohexane ring prefer to occupy the more spacious equatorial position to minimize 1,3-diaxial interactions. Therefore, the trans isomer, where both large substituents can potentially be in equatorial positions, is often the thermodynamically more stable isomer.

Diastereoselectivity becomes a key consideration during the synthesis of this compound. For instance, if the molecule is synthesized via the reduction of 4-(4-nitrophenoxy)cyclohexanone, the approach of the reducing agent will determine the stereochemistry of the resulting alcohol. The choice of reducing agent and reaction conditions can be tailored to favor the formation of one diastereomer over the other.

Detailed Mechanisms of Specific Reactions

The 4-nitrophenoxy group is susceptible to nucleophilic aromatic substitution due to the presence of the strongly electron-withdrawing nitro group in the para position to the ether linkage. openstax.orglibretexts.org This reaction typically proceeds via a two-step addition-elimination mechanism. openstax.orglibretexts.orgmasterorganicchemistry.com

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the ether linkage, which is activated by the nitro group. This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. openstax.orglibretexts.org The negative charge is delocalized over the aromatic ring and, importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization. youtube.com

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group, which in this case would be the cyclohexanolate anion.

The rate of SNAr reactions is influenced by the strength of the nucleophile, the nature of the leaving group, and the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com The reaction is generally accelerated by having more electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group. openstax.orglibretexts.orgmasterorganicchemistry.com

While not a direct reaction of this compound itself, the synthesis of its precursors may involve reactions like the aldol (B89426) condensation. For example, the synthesis of a substituted cyclohexanone ring could potentially be achieved through an intramolecular aldol condensation of a suitable dicarbonyl compound. The mechanism of the aldol condensation involves the formation of an enolate ion by deprotonation of an α-carbon, followed by the nucleophilic attack of the enolate on a carbonyl group. This is then typically followed by a dehydration step to form an α,β-unsaturated ketone.

The nitro group of this compound can be reduced to an amino group, which is a common transformation in the synthesis of pharmaceuticals and other functional materials. This reduction is typically carried out using catalytic hydrogenation (e.g., H2 gas with a Pd, Pt, or Ni catalyst) or by using reducing agents like sodium borohydride (B1222165) in the presence of a catalyst. scispace.com

The mechanism of catalytic hydrogenation involves the adsorption of the nitro compound and hydrogen onto the catalyst surface. The reaction proceeds through a series of steps involving the transfer of hydrogen atoms to the nitro group, leading to the formation of nitroso and hydroxylamine (B1172632) intermediates before the final amine product is formed.

Applications of 4 4 Nitrophenoxy Cyclohexan 1 Ol As a Synthetic Intermediate and Chemical Scaffold

Utilization in the Synthesis of Complex Organic Molecules

The strategic placement of reactive functional groups on the 4-(4-nitrophenoxy)cyclohexan-1-ol framework makes it a significant precursor in the multi-step synthesis of intricate organic structures.

Precursor for Advanced Building Blocks in Multi-Step Syntheses

In the realm of organic synthesis, the journey from simple starting materials to a complex target molecule often involves a series of carefully planned reactions. This compound serves as an exemplary starting point in such multi-step sequences. The nitro group, for instance, is a versatile functional group that can be readily reduced to an amine, which in turn can participate in a wide array of subsequent reactions such as amide bond formation, diazotization, or N-alkylation. This transformation is a gateway to a diverse range of pharmaceutically relevant compounds.

Furthermore, the hydroxyl group on the cyclohexyl ring can be oxidized to a ketone, which can then be subjected to various carbon-carbon bond-forming reactions, or it can be used as a handle for the introduction of other functionalities through esterification or etherification. The stable ether linkage to the nitrophenyl group provides a robust connection that can withstand various reaction conditions, allowing for selective modifications at other parts of the molecule. The ability to sequentially or selectively manipulate these functional groups makes this compound a valuable building block for creating more elaborate and functionally rich molecular architectures.

Scaffold for Combinatorial Library Synthesis

Combinatorial chemistry has emerged as a powerful tool for the rapid generation of a large number of structurally related compounds, known as a library, for high-throughput screening in drug discovery and materials science. The core structure of this compound is well-suited to serve as a scaffold in the synthesis of such libraries.

By leveraging the different reactive sites on the molecule, a diverse set of building blocks can be systematically introduced. For example, the hydroxyl group can be reacted with a variety of carboxylic acids or acyl chlorides to generate a library of esters. Simultaneously or sequentially, the nitro group can be reduced to an amine and then acylated with another set of diverse reagents. This divergent synthetic approach, starting from a common core, allows for the efficient production of thousands of distinct compounds. The resulting library of this compound derivatives can then be screened for a desired biological activity or material property.

| Reactive Site | Potential Modification | Introduced Diversity |

| Hydroxyl Group | Esterification, Etherification | Various alkyl and aryl groups |

| Nitro Group | Reduction to amine, followed by acylation or alkylation | Diverse amide or amine functionalities |

| Cyclohexyl Ring | Dehydrogenation to cyclohexene (B86901) | Introduction of new reactive sites |

Role in Structure-Activity Relationship (SAR) Investigations of Functionalized Cyclohexanol (B46403) Derivatives

Understanding how the structure of a molecule influences its biological activity is a cornerstone of medicinal chemistry. This compound provides a valuable platform for conducting Structure-Activity Relationship (SAR) studies on functionalized cyclohexanol derivatives.

Design and Synthesis of Analogs for Structure-Function Probes

To probe the specific interactions of a molecule with a biological target, medicinal chemists systematically synthesize and test a series of analogs. This compound is an ideal starting point for the creation of such analogs. By modifying specific parts of the molecule, researchers can deduce which structural features are essential for its activity.

For example, the position of the nitro group on the phenyl ring could be varied to explore the impact of electronic effects. The cyclohexanol ring could be replaced with other cyclic systems to investigate the role of ring size and conformation. The ether linkage could be substituted with an ester, amide, or a simple carbon-carbon bond to assess the importance of this linker. Each of these modifications provides a piece of the puzzle in understanding the molecule's mechanism of action at the molecular level.

Computational Modeling in SAR Studies

In conjunction with synthetic efforts, computational modeling plays an increasingly important role in modern SAR investigations. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking can be used to predict the biological activity of designed analogs and to understand their binding interactions with target proteins.

For a series of derivatives based on the this compound scaffold, various molecular descriptors can be calculated, including lipophilicity (logP), electronic properties, and steric parameters. These descriptors can then be correlated with the experimentally determined biological activities to build a predictive QSAR model. Such models can guide the design of new, more potent, and selective compounds, thereby accelerating the drug discovery process.

Integration into Material Science Applications as a Precursor

The unique combination of an aromatic nitro group and a reactive hydroxyl group also positions this compound as a promising precursor in the field of material science. The nitro group can be a key component in the synthesis of electro-active or photo-active materials. For instance, upon reduction to an amine, the resulting aminophenoxy derivative can be used as a monomer in the synthesis of novel polymers with interesting optical or electronic properties.

Furthermore, the hydroxyl group allows for the grafting of this molecule onto surfaces or into polymer matrices, thereby modifying the properties of the host material. For example, it could be incorporated into liquid crystal displays or used to create functional coatings. The rigid cyclohexyl core can also impart desirable thermal or mechanical properties to the resulting materials. While specific applications are still emerging, the foundational structure of this compound suggests a rich potential for its use in the development of advanced materials.

Future Research Directions and Perspectives for 4 4 Nitrophenoxy Cyclohexan 1 Ol

Advancements in Asymmetric Synthesis Methodologies

The synthesis of enantiomerically pure 4-(4-nitrophenoxy)cyclohexan-1-ol is a significant challenge that, if overcome, would unlock the potential for its use in stereospecific applications. Future research could productively focus on developing novel asymmetric synthetic routes.

One promising approach is the enzymatic desymmetrization of a prochiral precursor, 4-(4-nitrophenoxy)cyclohexanone. The use of specific ketoreductases or lipases could facilitate the stereoselective reduction of the ketone to the corresponding chiral alcohol. This biocatalytic method offers the advantages of high enantioselectivity and mild reaction conditions.

Organocatalysis represents another fertile ground for investigation. Chiral proline derivatives or other organocatalysts could be employed in asymmetric aldol (B89426) or Michael reactions to construct the chiral cyclohexanol (B46403) ring system. encyclopedia.pub These methods have been successfully applied to the synthesis of other complex cyclohexane (B81311) derivatives and could likely be adapted. scielo.br A one-pot sequential organocatalytic approach, for instance, could enable the construction of multiple stereocenters with high control. scielo.br

Transition-metal catalysis also offers a powerful toolkit. Asymmetric hydrogenation of the corresponding cyclohexenone precursor, using chiral phosphine (B1218219) ligands complexed to metals like rhodium or iridium, is a well-established strategy for producing chiral cyclic alcohols. nih.gov The development of a catalyst system tailored to this specific substrate could provide an efficient and scalable synthesis.

A comparative overview of these potential methodologies is presented below:

| Methodology | Potential Catalyst/Reagent | Precursor | Key Advantages |

| Enzymatic Desymmetrization | Ketoreductase, Lipase | 4-(4-Nitrophenoxy)cyclohexanone | High enantioselectivity, Mild conditions |

| Organocatalysis | Chiral Proline Derivatives | Appropriate aldehyde and ketone precursors | Metal-free, Environmentally benign |

| Transition-Metal Catalysis | Chiral Rh or Ir complexes | 4-(4-Nitrophenoxy)cyclohexenone | High turnover, Scalability |

Exploration of Novel Derivatization Pathways

The two functional groups of this compound, the hydroxyl and the nitro group, serve as handles for a wide array of chemical transformations. Future research should explore these derivatization pathways to generate a library of novel compounds with diverse properties.

The hydroxyl group is a versatile site for derivatization. Standard reactions such as esterification or etherification could be used to attach various functional moieties. For instance, esterification with chiral carboxylic acids could lead to diastereomeric compounds with potential applications in chiral separations. Oxidation of the alcohol to the corresponding ketone would yield 4-(4-nitrophenoxy)cyclohexanone, a key intermediate for further reactions. Dehydration of the alcohol would lead to the formation of cyclohexene (B86901) derivatives. youtube.comlibretexts.org

The nitro group also offers rich chemical possibilities. Its reduction to an amine is a fundamental transformation that would yield 4-(4-aminophenoxy)cyclohexan-1-ol. researchgate.netrsc.org This amino derivative could then serve as a building block for the synthesis of amides, sulfonamides, or for the construction of heterocyclic systems. The resulting anilino-alcohol scaffold is of significant interest in medicinal chemistry.

The interplay between the two functional groups could also be exploited. For example, intramolecular reactions could be designed to form novel bicyclic or heterocyclic structures.

| Functional Group | Reaction Type | Potential Reagents | Product Class |

| Hydroxyl | Esterification | Acyl chlorides, Carboxylic acids | Esters |

| Hydroxyl | Oxidation | Chromic acid, PCC | Ketones |

| Hydroxyl | Dehydration | Acid catalyst | Alkenes |

| Nitro | Reduction | H₂, Pd/C; SnCl₂ | Amines |

| Amine (post-reduction) | Amide formation | Acyl chlorides | Amides |

Application of Advanced Computational Modeling Techniques

Computational chemistry provides powerful tools to guide and accelerate experimental research. The application of techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations to this compound could offer profound insights into its properties and reactivity. mdpi.com

DFT calculations can be employed to:

Predict the most stable conformations of the cis and trans isomers.

Elucidate the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding its reactivity. mdpi.com

Model the transition states of potential synthetic and derivatization reactions, thereby predicting reaction barriers and informing the choice of catalysts and reaction conditions. nih.govmdpi.com

Simulate spectroscopic properties (e.g., NMR, IR) to aid in the characterization of new derivatives.

Molecular dynamics simulations could be used to:

Study the intermolecular interactions of the compound in different solvents or in the solid state.

Investigate its potential to interact with biological macromolecules, such as enzymes or receptors, which is a critical step in drug discovery.

Model the behavior of polymers or materials derived from this compound, predicting properties like thermal stability and mechanical strength. acs.orgumn.edumdpi.com

| Computational Method | Area of Application | Predicted Properties |

| Density Functional Theory (DFT) | Synthesis and Reactivity | Conformation stability, Electronic properties, Reaction mechanisms |

| Molecular Dynamics (MD) | Material and Biological Science | Intermolecular interactions, Binding affinities, Polymer properties |

Expanding the Scope of Applications as a Chemical Scaffold

The unique bifunctional nature of this compound makes it an attractive scaffold for a variety of applications, from medicinal chemistry to materials science.

In medicinal chemistry , nitroaromatic compounds have a long history as therapeutic agents, particularly as antimicrobial and anticancer drugs. encyclopedia.pubscielo.br The this compound scaffold could serve as a starting point for the development of new bioactive molecules. The cyclohexanol portion can be used to modulate solubility and pharmacokinetic properties, while the nitroaromatic ring can be the basis for pharmacophoric interactions. Derivatization of the hydroxyl and nitro groups could lead to a diverse library of compounds for high-throughput screening.

In materials science , this compound could function as a monomer for the synthesis of novel polymers. The hydroxyl group can participate in polymerization reactions to form polyesters or polyethers, while the nitroaromatic moiety can impart specific properties such as thermal stability or nonlinear optical activity. The incorporation of this bifunctional molecule into polymer backbones could lead to materials with tailored properties for specific applications. rsc.org

As a chemical probe , the nitro group can be reduced to a fluorescent amino group, allowing the molecule to be used in fluorescence-based assays. The bifunctional nature of the molecule could also be exploited to create chemical inducers of dimerization or other tools for chemical biology. nih.govnih.gov

Q & A

Q. What are the common synthetic routes for 4-(4-Nitrophenoxy)cyclohexan-1-ol, and how can reaction yields be optimized?

- Methodological Answer : A typical synthesis involves nitration and substitution steps. For example, nitrophenoxy groups can be introduced via nucleophilic aromatic substitution of 4-nitrophenol with a cyclohexanol derivative under basic conditions (e.g., K₂CO₃ in DMF) . Yield optimization may require controlled temperature (room temperature to 50°C) and stoichiometric excess of the nitrophenol precursor. Catalytic methods, such as iridium-based systems, have shown efficacy in stereoselective deoxygenation of similar cyclohexanol derivatives, improving regioselectivity .

Q. What purification techniques are recommended to achieve high-purity this compound?

- Methodological Answer : Recrystallization using solvents like ethanol or ethyl acetate is effective, as evidenced by purity levels ≥95% in related compounds . For complex mixtures, column chromatography (silica gel, hexane/ethyl acetate gradient) can resolve nitroaromatic byproducts. HPLC with reverse-phase C18 columns may separate stereoisomers, particularly if diastereomers form during synthesis .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear chemical-resistant gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact .

- Storage : Protect from light in sealed glass containers under inert gas (e.g., N₂) at 15–25°C .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) due to risk of exothermic decomposition .

Advanced Research Questions

Q. How does the nitrophenoxy substituent influence the reactivity and stereoelectronic properties of cyclohexanol derivatives?

- Methodological Answer : The electron-withdrawing nitro group enhances electrophilic aromatic substitution reactivity but may sterically hinder axial conformations in the cyclohexanol ring. Computational studies (DFT) on analogous systems reveal that the nitro group stabilizes transition states via resonance effects, favoring equatorial positioning in chair conformations . Spectroscopic analysis (e.g., NOE NMR) can validate stereoelectronic predictions .

Q. What strategies are effective for resolving and characterizing stereoisomers of this compound?

- Methodological Answer :

Q. How can computational modeling (e.g., DFT) predict reaction pathways for nitrophenoxy-containing cyclohexanols?

- Methodological Answer : DFT calculations at the B3LYP/6-31G(d) level can map energy profiles for key steps like nitro group reduction or cyclohexanol ring inversion. For example, studies on iridium-catalyzed deoxygenation show that transition-state geometries correlate with experimental stereoselectivity (>95% ee) .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]⁺ at m/z 296) .

- Functional Groups : FT-IR for nitro (1520 cm⁻¹, asymmetric stretch) and hydroxyl (3300 cm⁻¹) peaks .

- Purity : HPLC with UV detection at 254 nm (nitroaromatic absorbance) .

Contradictions and Resolutions

- Stereochemical Outcomes : reports high stereoselectivity with iridium catalysts, while notes diastereomer formation. Resolution: Catalyst choice (e.g., Ir vs. Pd) and reaction conditions (e.g., solvent polarity) critically influence stereochemistry .

- Thermal Stability : While lacks decomposition data, shows nitrophenoxy-phosphazene derivatives decompose above 250°C. Recommendation: Conduct TGA analysis under N₂ to assess thermal thresholds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.